n-Amylguanidinsulfat
Description
n-Amylguanidinsulfat (chemical formula: C₆H₁₅N₃·H₂SO₄) is a guanidine derivative featuring a pentyl (n-amyl) group attached to the guanidine core, with a sulfate counterion. Guanidine derivatives are characterized by their high nitrogen content and versatile reactivity, making them valuable in pharmaceuticals, agrochemicals, and materials science. The sulfate group enhances solubility in polar solvents, while the amyl chain contributes to lipophilicity, influencing bioavailability and membrane permeability .
Properties
CAS No. |
62646-16-6 |
|---|---|
Molecular Formula |
C6H17N3O4S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-pentylguanidine;sulfuric acid |
InChI |
InChI=1S/C6H15N3.H2O4S/c1-2-3-4-5-9-6(7)8;1-5(2,3)4/h2-5H2,1H3,(H4,7,8,9);(H2,1,2,3,4) |
InChI Key |
VYVOUAXGNRUOCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Amylguanidinsulfat typically involves the reaction of amylamine with guanidine sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and filtration, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Amylguanidinsulfat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and various substituted guanidine derivatives.
Scientific Research Applications
n-Amylguanidinsulfat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of n-Amylguanidinsulfat involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine moiety plays a crucial role in binding to these targets, thereby modulating their activity. The sulfate group enhances the solubility of the compound, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~265.3 g/mol (estimated based on structural analogs).
- Melting Point: Expected to be lower than aminoguanidine sulfate (200°C) due to the bulky amyl group disrupting crystal lattice stability .
Comparison with Structurally Similar Compounds
Methylguanidine Sulfate
- Structure : Methyl group (-CH₃) attached to guanidine, with a sulfate counterion.
- Molecular Weight : 172.16 g/mol .
- Melting Point : 200°C .
- Key Differences :
- The shorter methyl chain reduces lipophilicity compared to n-Amylguanidinsulfat, leading to higher water solubility.
- Methylguanidine sulfate is primarily used in glycation inhibition studies (e.g., diabetic complications), whereas the amyl derivative may exhibit altered pharmacokinetics due to enhanced lipid solubility .
Aminoguanidine Sulfate
- Structure: Unsubstituted aminoguanidine (NH₂-C(=NH)-NH₂) with sulfate.
- Molecular Weight : 172.16 g/mol .
- Melting Point : 200°C .
- Key Differences: The absence of an alkyl group in aminoguanidine sulfate results in higher polarity and reactivity in aqueous environments. Aminoguanidine sulfate is extensively studied as a glycation inhibitor and nitric oxide synthase inhibitor, whereas this compound’s bioactivity remains underexplored .
Sulfaguanidine
- Structure : Sulfonamide group (-SO₂NH₂) attached to guanidine.
- Molecular Weight : 232.26 g/mol .
- Applications : Antibacterial agent targeting sulfonamide-sensitive pathogens .
- Key Differences: The sulfonamide group in Sulfaguanidine confers distinct biological activity compared to the sulfate ester in this compound. Sulfaguanidine’s mechanism involves folate synthesis inhibition, while this compound’s larger alkyl chain may favor non-polar interactions (e.g., membrane penetration) .
Alkylaminoguanidines (e.g., 1-n-Butyl-3-aminoguanidine)
- Structure : Alkyl chains (e.g., n-butyl) attached to the guanidine core.
- Key Differences: Longer alkyl chains (e.g., amyl vs. butyl) increase lipophilicity and may reduce solubility in water.
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The sulfate group in this compound enhances stability in acidic conditions compared to nitro derivatives (e.g., nitrated alkylaminoguanidines), which are prone to decomposition .
- Bioactivity: While aminoguanidine sulfate inhibits advanced glycation end-products (AGEs), the amyl derivative’s lipophilicity may improve tissue penetration but reduce renal clearance .
- Synthetic Utility : this compound’s alkyl chain allows for modular functionalization, enabling applications in surfactant chemistry or drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
